![molecular formula C18H18ClN3O2 B2898674 N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1101206-20-5](/img/structure/B2898674.png)
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide
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Overview
Description
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has been extensively used in scientific research to study the JAK/STAT signaling pathway. This pathway is involved in the regulation of various cellular processes, including immune response, inflammation, and cancer. N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide inhibits the activity of JAK2, a member of the JAK family of tyrosine kinases, and prevents the phosphorylation of STAT3, a transcription factor that plays a key role in the JAK/STAT pathway. This inhibition leads to the suppression of downstream signaling events, resulting in the modulation of various cellular processes.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit oxidative phosphorylation .
Biochemical Pathways
For example, some indole derivatives have been found to degrade through the maleylacetate process .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Advantages and Limitations for Lab Experiments
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high affinity for JAK2. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has some limitations for lab experiments. It has been reported to have off-target effects, which can lead to the inhibition of other kinases. Additionally, its efficacy can be affected by the concentration of ATP in the cell, which can vary depending on experimental conditions.
Future Directions
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide has several potential future directions for scientific research. It can be used to study the role of JAK/STAT signaling in various cellular processes, including cancer, inflammation, and immune response. Additionally, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be used in combination with other inhibitors to study the synergistic effects of multiple signaling pathways. Furthermore, N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be modified to improve its specificity and reduce its off-target effects, leading to the development of more effective inhibitors for JAK/STAT signaling.
Synthesis Methods
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-chloro-N-ethyl-2-pyridin-2-yl-acetamide. This intermediate is then reacted with phthalic anhydride to form N-ethyl-2-(3-chlorophenyl)indole-2,3-dicarboximide, which is finally converted to N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide by reacting it with hydrazine hydrate.
properties
IUPAC Name |
1-N-(3-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-10-12-6-3-4-9-15(12)22(16)18(24)21-14-8-5-7-13(19)11-14/h3-9,11,16H,2,10H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTHFSOMTDDCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide |
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